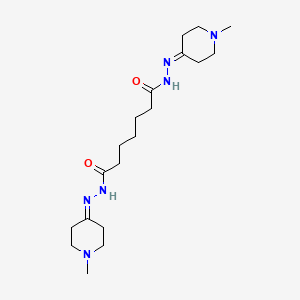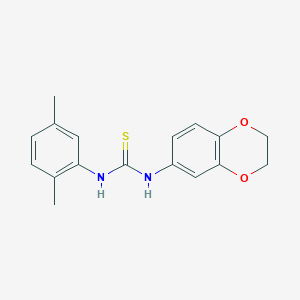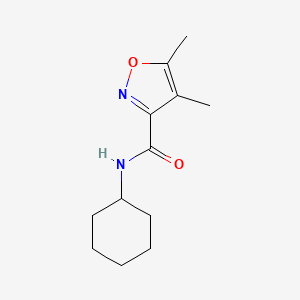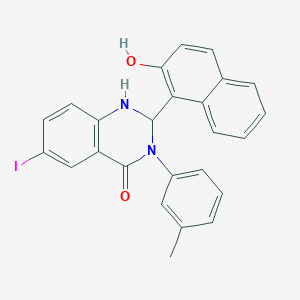
N'~1~,N'~7~-bis(1-methylpiperidin-4-ylidene)heptanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitrogen and carbon atoms arranged in a specific configuration. The presence of tetrahydropyridinylidene groups and hydrazide functionalities makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyltetrahydro-4(1H)-pyridinylidene with heptanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N’,N’-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N’,N’-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N’,N’-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
- N,N′-Bis((1H-tetrazol-5-yl)methyl)nitramide
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N’,N’-BIS[1-METHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE is unique due to its specific arrangement of tetrahydropyridinylidene and hydrazide groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C19H34N6O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N,N'-bis[(1-methylpiperidin-4-ylidene)amino]heptanediamide |
InChI |
InChI=1S/C19H34N6O2/c1-24-12-8-16(9-13-24)20-22-18(26)6-4-3-5-7-19(27)23-21-17-10-14-25(2)15-11-17/h3-15H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
RQWIILBBKRHHRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)CCCCCC(=O)NN=C2CCN(CC2)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956004.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10956015.png)

![N'-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10956020.png)
![3-[(acetyloxy)methyl]-7-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10956024.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10956033.png)

![4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10956047.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10956054.png)
![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10956056.png)
![(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one](/img/structure/B10956073.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-(2,4-dichlorophenyl)-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10956074.png)
![N-(4-carbamoylphenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10956079.png)

